N-bicyclo[2.2.1]hept-2-yl-7-methoxy-1-benzofuran-2-carboxamide
Description
N-bicyclo[221]hept-2-yl-7-methoxy-1-benzofuran-2-carboxamide is a complex organic compound that features a bicyclic heptane structure fused with a benzofuran ring
Properties
IUPAC Name |
N-(2-bicyclo[2.2.1]heptanyl)-7-methoxy-1-benzofuran-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO3/c1-20-14-4-2-3-12-9-15(21-16(12)14)17(19)18-13-8-10-5-6-11(13)7-10/h2-4,9-11,13H,5-8H2,1H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJQUPPUNYDSUNW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OC(=C2)C(=O)NC3CC4CCC3C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
31.6 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47200301 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-bicyclo[2.2.1]hept-2-yl-7-methoxy-1-benzofuran-2-carboxamide typically involves a multi-step process. One common method includes the formation of the benzofuran ring through a cyclization reaction, followed by the introduction of the bicyclo[2.2.1]heptane moiety via a Diels-Alder reaction. The final step involves the coupling of the carboxamide group under mild conditions to avoid decomposition of the sensitive intermediates .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of microwave-assisted synthesis to accelerate reaction times and improve efficiency . Additionally, the use of continuous flow reactors can help in scaling up the production while maintaining consistent quality.
Chemical Reactions Analysis
Types of Reactions
N-bicyclo[2.2.1]hept-2-yl-7-methoxy-1-benzofuran-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group under specific conditions.
Reduction: The carboxamide group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The benzofuran ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products
Oxidation: Formation of hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
N-bicyclo[2.2.1]hept-2-yl-7-methoxy-1-benzofuran-2-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antibacterial and antiviral properties.
Industry: Utilized in the development of advanced materials with unique structural properties.
Mechanism of Action
The mechanism of action of N-bicyclo[2.2.1]hept-2-yl-7-methoxy-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets. For instance, it can act as an antagonist to certain chemokine receptors, thereby inhibiting pathways involved in cancer metastasis . The compound’s bicyclic structure allows it to fit into the active sites of enzymes or receptors, blocking their activity and leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Bicyclo[2.2.1]heptane derivatives: Such as camphor and α-santalol, which also feature the bicyclic heptane structure.
Benzofuran derivatives: Including compounds like benzofuran itself and its various substituted forms.
Uniqueness
N-bicyclo[2.2.1]hept-2-yl-7-methoxy-1-benzofuran-2-carboxamide is unique due to the combination of the bicyclic heptane and benzofuran structures, which confer distinct chemical and biological properties.
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